molecular formula C22H17ClN2O3 B7702151 4-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

4-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7702151
M. Wt: 392.8 g/mol
InChI Key: NHYFFWADMRMXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CQMA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CQMA is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase IIα, which is involved in DNA replication and repair. In addition, CQMA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, CQMA has been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
CQMA has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, CQMA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, CQMA has been reported to exhibit anti-microbial activity against various microorganisms.

Advantages and Limitations for Lab Experiments

CQMA has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit high purity. In addition, CQMA has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising candidate for further research. However, there are some limitations to using CQMA in lab experiments. For example, the mechanism of action is not fully understood, and the compound may exhibit cytotoxic effects at higher concentrations.

Future Directions

There are several future directions for the research of CQMA. First, further studies are needed to elucidate the mechanism of action of CQMA. Second, the potential therapeutic applications of CQMA need to be explored further, including its use in combination with other drugs. Third, the toxicity and pharmacokinetics of CQMA need to be studied in more detail to determine its safety and efficacy in vivo. Finally, the development of new synthetic methods for CQMA may lead to improved yields and purity.

Synthesis Methods

CQMA can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with furan-2-ylmethanol, followed by the reaction with 2-hydroxy-3-formylquinoline. Another method involves the reaction of 4-chlorobenzoic acid with furan-2-ylmethanol, followed by the reaction with 2-hydroxy-3-aminomethylquinoline. Both methods have been reported to yield CQMA with high purity.

Scientific Research Applications

CQMA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, it has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. CQMA has also been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Furthermore, CQMA has been shown to possess anti-microbial activity against various microorganisms, including bacteria and fungi.

properties

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-18-9-7-15(8-10-18)22(27)25(14-19-5-3-11-28-19)13-17-12-16-4-1-2-6-20(16)24-21(17)26/h1-12H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYFFWADMRMXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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